molecular formula C27H27N3S B12508003 1-(2-Amino-1,2-diphenylethyl)-3-[1-(naphthalen-1-yl)ethyl]thiourea

1-(2-Amino-1,2-diphenylethyl)-3-[1-(naphthalen-1-yl)ethyl]thiourea

Cat. No.: B12508003
M. Wt: 425.6 g/mol
InChI Key: GGAOZHGXEGTTFN-UHFFFAOYSA-N
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Description

1-(2-Amino-1,2-diphenylethyl)-3-[1-(naphthalen-1-yl)ethyl]thiourea is a complex organic compound that features a thiourea group attached to a naphthyl and diphenylethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-1,2-diphenylethyl)-3-[1-(naphthalen-1-yl)ethyl]thiourea typically involves the reaction of 2-amino-1,2-diphenylethanol with 1-(naphthalen-1-yl)ethyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-1,2-diphenylethyl)-3-[1-(naphthalen-1-yl)ethyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions typically involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

1-(2-Amino-1,2-diphenylethyl)-3-[1-(naphthalen-1-yl)ethyl]thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Amino-1,2-diphenylethyl)-3-[1-(naphthalen-1-yl)ethyl]thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Amino-1,2-diphenylethyl)-3-[1-(naphthalen-2-yl)ethyl]thiourea
  • 1-(2-Amino-1,2-diphenylethyl)-3-[1-(phenyl)ethyl]thiourea

Uniqueness

1-(2-Amino-1,2-diphenylethyl)-3-[1-(naphthalen-1-yl)ethyl]thiourea is unique due to the presence of both naphthyl and diphenylethyl groups, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse reactivity compared to similar compounds .

Properties

IUPAC Name

1-(2-amino-1,2-diphenylethyl)-3-(1-naphthalen-1-ylethyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3S/c1-19(23-18-10-16-20-11-8-9-17-24(20)23)29-27(31)30-26(22-14-6-3-7-15-22)25(28)21-12-4-2-5-13-21/h2-19,25-26H,28H2,1H3,(H2,29,30,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGAOZHGXEGTTFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NC(=S)NC(C3=CC=CC=C3)C(C4=CC=CC=C4)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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